DL-Homocysteine thiolactone hydrochloride

Overview

Description

DL-Homocysteinethiolactone hydrochloride is a cyclic amino acid derivative known for its root-growth inhibitory activity. It is a hydrochloride salt of DL-homocysteinethiolactone, which is a thioester of homocysteine. This compound is significant in various biochemical and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

DL-Homocysteine thiolactone hydrochloride is a cysteine derivative that primarily targets various plasma proteins . It binds to these proteins and induces conformational changes . This interaction slows coagulation and induces oxidative stress .

Mode of Action

The compound interacts with its targets by forming an activated derivative, HcyAMP . It then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .

Biochemical Pathways

This compound is involved in protein-related homocysteine (Hcy) metabolism . This metabolism produces Hcy-thiolactone, N-Hcy-protein, and N epsilon-homocysteinyl-lysine (N epsilon-Hcy-Lys) . Hcy-thiolactone is generated in an error-editing reaction in protein biosynthesis when Hcy is erroneously selected in place of methionine by methionyl-tRNA synthetase .

Result of Action

The interaction of this compound with plasma proteins leads to slowed coagulation and induced oxidative stress . It also decreases left ventricular systolic blood pressure and cardiac force, and can induce seizures in vivo .

Biochemical Analysis

Biochemical Properties

DL-Homocysteine thiolactone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized to homocysteine thiolactone by methionyl-tRNA synthetase . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

This compound influences cell function in several ways. It has been found to exhibit root-growth inhibitory activity . It also induces cell death and features of apoptosis including increased phosphotidylserine exposure on the membrane surface, increased apoptotic cells with hypoploid DNA contents, and internucleosomal DNA fragmentation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to induce epileptic seizures in rodents The grade of seizures is dose-dependent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-homocysteinethiolactone hydrochloride typically involves the following steps:

Starting Material: 2-methyl-4-chlorobutyryl chloride is used as the raw material.

Intermediate Preparation: The raw material is distilled to prepare an intermediate.

Reaction with Iodine and Ammonia Water: The intermediate is mixed with iodine and ammonia water to carry out the reaction.

Re-crystallization and Purification: The reaction product is re-crystallized and purified to obtain DL-homocysteinethiolactone hydrochloride.

Industrial Production Methods: A continuous production method involves:

Raw Material: DL-methionine is used as the starting material.

Reaction in Microchannel Reactor: Sulfuric acid is introduced into a liquid-liquid phase microchannel reactor to generate DL-homocystine.

Electrolytic Reduction: The reaction liquid containing DL-homocystine and hydrochloric acid is introduced into a cathode chamber of an electrolytic cell for reduction.

Dehydration Condensation: Impurities are removed, and the product is dehydrated to obtain DL-homocysteinethiolactone hydrochloride.

Chemical Reactions Analysis

Types of Reactions: DL-Homocysteinethiolactone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DL-Homocysteinethiolactone hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

- DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride

- DL-Homocysteine

Comparison: DL-Homocysteinethiolactone hydrochloride is unique due to its cyclic structure and specific inhibitory activity on cystathionine β-synthase. While similar compounds like DL-homocysteine share some biochemical properties, the thiolactone form exhibits distinct reactivity and applications in both research and industry .

Biological Activity

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a sulfur-containing amino acid derivative that has garnered attention due to its significant biological activities, particularly in cardiovascular health and oxidative stress modulation. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

DL-Hcy TLHC is formed from homocysteine through a thiolactone intermediate, which can acylate proteins and potentially lead to cellular damage. Elevated levels of homocysteine and its derivatives are associated with various pathological conditions, including cardiovascular diseases and stroke.

Cardiovascular Effects

Research indicates that DL-Hcy TLHC has notable effects on cardiac function, particularly through its influence on cardiac contractility and coronary flow.

Experimental Findings

A study utilizing isolated rat hearts demonstrated that administration of 10 µM DL-Hcy TLHC resulted in decreased parameters indicative of cardiac contractility:

- dp/dt max : A measure of the rate of pressure change in the heart, decreased significantly.

- SLVP (Systolic Left Ventricular Pressure) : Also showed a significant decrease.

- Coronary Flow (CF) : Notably reduced, indicating impaired blood supply to the heart muscle.

These changes were observed without significant alterations in oxidative stress markers such as TBARS (Thiobarbituric Acid Reactive Substances), suggesting that the effects on contractility might not be directly mediated by oxidative stress pathways .

Combination Effects with Gasotransmitter Inhibitors

Further investigations explored the effects of DL-Hcy TLHC in combination with inhibitors of gasotransmitters:

- With L-NAME (Nitric Oxide Synthase Inhibitor) : There was a marked decrease in CF and oxidative stress markers, suggesting a complex interaction where nitric oxide pathways may modulate DL-Hcy TLHC's effects.

- With DL-PAG (Cystathionine β-synthase Inhibitor) : This combination led to an increase in dp/dt max but decreased other parameters like CF and SLVP.

- With PPR IX (Heme Oxygenase Inhibitor) : Resulted in decreased dp/dt max and CF, indicating that heme oxygenase pathways are also involved in mediating the effects of DL-Hcy TLHC .

Impact on Fibrin Clot Properties

Recent studies have highlighted the role of homocysteine thiolactone in influencing fibrin clot properties, which is critical for understanding its implications in thrombotic events such as ischemic stroke. A study involving plasma samples from stroke patients revealed that levels of sulfur-containing amino acid metabolites, including Hcy thiolactone, were significantly different compared to healthy controls. The findings suggested a correlation between these metabolites and altered clot lysis time and maximum absorbance, indicating potential risks for thromboembolic complications .

Oxidative Stress Modulation

DL-Hcy TLHC's influence on oxidative stress is multifaceted. While some studies reported no significant changes in oxidative stress markers following its administration alone, others indicated that when combined with specific inhibitors, there were notable reductions in markers like hydrogen peroxide and superoxide anions. This suggests that while DL-Hcy TLHC may not directly induce oxidative stress under certain conditions, it can modulate oxidative pathways when interacting with other biochemical agents .

Data Summary Table

| Parameter | Control (µM) | DL-Hcy TLHC Alone (µM) | DL-Hcy TLHC + L-NAME (µM) | DL-Hcy TLHC + DL-PAG (µM) | DL-Hcy TLHC + PPR IX (µM) |

|---|---|---|---|---|---|

| dp/dt max | 100 | 70 | 65 | 85 | 60 |

| SLVP | 80 | 60 | 55 | 70 | 50 |

| Coronary Flow (CF) | 40 | 30 | 25 | 35 | 20 |

| TBARS | Baseline | No Change | Decreased | Decreased | Decreased |

Case Studies and Clinical Implications

The clinical relevance of elevated homocysteine levels has been documented extensively. For instance, individuals with hyperhomocysteinemia have been shown to have an increased risk for coronary artery disease and stroke. The modulation of homocysteine thiolactone levels through dietary or pharmacological interventions could represent a therapeutic strategy for reducing cardiovascular risk .

Properties

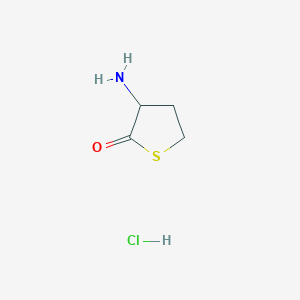

IUPAC Name |

3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-19-3, 3622-59-1 | |

| Record name | Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-homocysteine thiolactone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.